5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the carbohydrazide: This is done by reacting the chlorobenzylated pyrazole with hydrazine hydrate.
Introduction of the fluorobenzylidene group: The final step involves the condensation of the carbohydrazide intermediate with 4-fluorobenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorobenzylidene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((2-Bromobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((2-Methylbenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and fluorobenzylidene groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
634897-16-8 |
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Molecular Formula |
C24H18ClFN4O2 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClFN4O2/c25-21-4-2-1-3-18(21)15-32-20-11-7-17(8-12-20)22-13-23(29-28-22)24(31)30-27-14-16-5-9-19(26)10-6-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+ |
InChI Key |
NFXBHZFGIRNUNT-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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